Hydrogen peroxide

Übersicht

Beschreibung

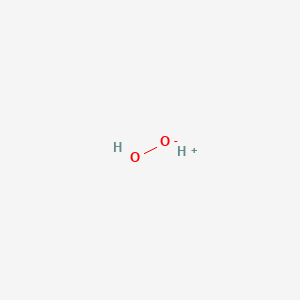

Hydrogen peroxide (chemical formula: H₂O₂) is a colorless liquid that is slightly more viscous than water. It is widely used for its strong oxidizing properties and is commonly found in various concentrations for different applications. This compound is used in bleaching, disinfection, and as a rocket propellant .

Laboratory Methods:

From Barium Peroxide: this compound can be prepared by acidifying barium peroxide and removing excess water through evaporation under reduced pressure. The reaction is as follows: [ \text{BaO}_2 \cdot 8\text{H}_2\text{O (s)} + \text{H}_2\text{SO}_4 \text{(aq)} \rightarrow \text{BaSO}_4 \text{(s)} + \text{H}_2\text{O}_2 \text{(aq)} + 8\text{H}_2\text{O (l)} ]

Industrial Methods:

Analyse Chemischer Reaktionen

Wasserstoffperoxid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidationsreaktionen:

- Wasserstoffperoxid wirkt in sauren oder neutralen Lösungen als Oxidationsmittel. Beispielsweise: [ 2\text{KMnO}4 + 3\text{H}_2\text{O}_2 \rightarrow 2\text{MnO}_2 + 3\text{O}_2 + 2\text{H}_2\text{O} + 2\text{KOH} ]

Reduktionsreaktionen:

- In alkalischem Medium kann Wasserstoffperoxid als Reduktionsmittel wirken. Beispielsweise: [ \text{H}_2\text{O}_2 + 2\text{OH}^- \rightarrow 2\text{H}_2\text{O} + \text{O}_2 ]

Zersetzung:

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Hydrogen peroxide is utilized in numerous industrial processes due to its strong oxidizing properties. Below are some key applications:

| Industry | Application |

|---|---|

| Textile | Used as a bleaching agent for fabrics, providing an eco-friendly alternative to chlorine-based bleaches. |

| Pulp and Paper | Acts as a bleaching agent for chemical and mechanical pulp, improving brightness and reducing costs. |

| Electronics | Employed in cleaning and etching processes for printed circuit boards and semiconductor manufacturing. |

| Food Industry | Serves as a bleaching agent and antimicrobial agent in food processing, enhancing shelf life and safety. |

| Wastewater Treatment | Utilized to reduce biochemical oxygen demand (BOD) and chemical oxygen demand (COD) in industrial wastewater. |

| Mining | Used in the extraction process of metals like gold and uranium, improving overall process control. |

Healthcare Applications

In the healthcare sector, this compound is widely used for its antiseptic properties:

| Application | Description |

|---|---|

| Wound Disinfection | Commonly used to clean minor cuts and abrasions to prevent infection. |

| Dental Procedures | Utilized in teeth whitening products and mouthwashes due to its bleaching properties. |

| Medical Equipment Sterilization | Employed to sterilize surgical instruments and other medical devices effectively. |

Environmental Applications

This compound plays a crucial role in environmental protection:

| Application | Description |

|---|---|

| Soil Remediation | Used to treat contaminated soils by breaking down pollutants through oxidation reactions. |

| Air Purification | Applied in systems designed to remove volatile organic compounds (VOCs) from indoor air. |

Recent Research Findings

Recent studies have highlighted innovative methods for synthesizing this compound and enhancing its applications:

- A study from Kyushu University developed a new homogeneous catalyst that allows for the safe one-pot synthesis of H₂O₂ directly from hydrogen and oxygen, significantly improving yield compared to traditional methods .

- Research at Tohoku University demonstrated that integrating magnetic nanoparticles into catalysts can enhance the efficiency of electrochemical reactions producing this compound, making it more environmentally friendly .

- A novel approach using spent coffee grounds and tea leaf residue was reported as a sustainable method for producing this compound, showcasing its potential from biomass waste .

Case Study 1: this compound in Textile Industry

A textile manufacturer adopted this compound as a bleaching agent instead of chlorine-based alternatives. This switch not only improved the environmental footprint but also enhanced fabric quality by providing brighter colors without damaging fibers.

Case Study 2: Wastewater Treatment

An industrial facility implemented this compound treatment in its wastewater management system, resulting in a significant reduction of BOD levels by over 50%, leading to compliance with environmental regulations.

Wirkmechanismus

Hydrogen peroxide exerts its effects through the production of free hydroxyl radicals in the Fenton reaction. These radicals cause oxidative damage to proteins, membrane lipids, and DNA. The oxidizing radicals, such as the ferryl radical, induce DNA oxidation, leading to antimicrobial and biocidal actions .

Vergleich Mit ähnlichen Verbindungen

Wasserstoffperoxid ist aufgrund seiner starken oxidierenden Eigenschaften und Vielseitigkeit einzigartig. Ähnliche Verbindungen umfassen:

Natriumhypochlorit (Bleichmittel): Wird zur Desinfektion und Bleiche verwendet, ist aber weniger stabil als Wasserstoffperoxid.

Natriumpercarbonat: Eine feste Form von Wasserstoffperoxid, die in Waschmitteln verwendet wird.

Peressigsäure: Ein starkes Oxidationsmittel, das in der Desinfektion und Sterilisation verwendet wird.

Wasserstoffperoxid zeichnet sich durch seine Fähigkeit aus, sowohl als Oxidationsmittel als auch als Reduktionsmittel zu wirken, was es in verschiedenen Anwendungen äußerst vielseitig macht.

Biologische Aktivität

Hydrogen peroxide (H₂O₂) is a versatile compound with significant biological activity, acting both as a signaling molecule and an oxidizing agent. Its dual roles in cellular processes have been the subject of extensive research, revealing its implications in cell signaling, oxidative stress, and various therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is produced endogenously in cells as a byproduct of various metabolic processes. It can modulate cellular functions through redox signaling, influencing pathways related to cell proliferation, apoptosis, and immune responses.

- Cell Cycle Regulation : H₂O₂ levels fluctuate during the cell cycle, particularly increasing from the G1 phase to mitosis. This increase is associated with the activation of cyclin-dependent kinases (Cdks), which are crucial for cell cycle progression. Peroxiredoxins (Prxs), a family of antioxidant enzymes, play a significant role in modulating H₂O₂ levels and protecting cells from oxidative damage while facilitating signaling processes related to cell cycle regulation .

- Oxidative Stress : At high concentrations, this compound can induce oxidative stress, leading to cellular damage such as DNA strand breaks and chromosomal aberrations. For instance, studies have shown that H₂O₂ can cause single-strand breaks in DNA and increase the frequency of chromosomal abnormalities in human embryonic fibroblasts .

Biological Activity in Therapeutics

This compound's biological activity extends to therapeutic applications, particularly in antimicrobial treatments and wound healing:

- Antimicrobial Properties : H₂O₂ is effective against a range of pathogens, including bacteria and viruses. It acts by generating reactive oxygen species (ROS) that damage microbial cell structures. Clinical studies have demonstrated its efficacy in decontaminating surfaces and medical equipment .

- Wound Healing : The application of this compound in wound care promotes healing by disinfecting wounds and enhancing oxygen supply to tissues. Its ability to stimulate fibroblast proliferation has been noted as beneficial for tissue repair .

Case Studies

Several case studies illustrate the diverse applications and effects of this compound:

- Cellular Response to Oxidative Stress : A study examined the effects of H₂O₂ on human embryonic fibroblasts, revealing that treatment with H₂O₂ resulted in dose-dependent increases in DNA damage markers. The study highlighted that lower concentrations could stimulate cellular proliferation while higher concentrations induced apoptosis .

- Therapeutic Use in Dentistry : this compound is commonly used as a bleaching agent in dental procedures. Research indicates that it effectively whitens teeth while also exhibiting antibacterial properties against oral pathogens .

- Environmental Applications : In bioremediation efforts, this compound has been employed to enhance the biodegradation of contaminants by increasing oxygen availability in anaerobic environments. Studies show that its application can significantly improve the degradation rates of various pollutants .

Table 1: Effects of this compound Concentration on Cellular Activity

| Concentration (µM) | Cell Proliferation (%) | DNA Damage (SSB frequency) |

|---|---|---|

| 25 | 120 | Low |

| 75 | 100 | Moderate |

| 150 | 80 | High |

Table 2: Antimicrobial Efficacy of this compound Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 0.3% |

| Candida albicans | 0.1% |

Q & A

Q. Basic: How to design enzymatic degradation experiments using hydrogen peroxide, and what are common sources of error?

Answer:

When investigating enzymatic degradation (e.g., catalase-mediated H₂O₂ breakdown), use controlled variables such as pH, temperature, and enzyme concentration. For example, in a typical setup:

- Independent variables : H₂O₂ concentration (e.g., 1–10 mM), enzyme activity (units/mL).

- Dependent variables : O₂ evolution rate (measured via gasometry) or residual H₂O₂ (quantified via titration with potassium permanganate).

Common errors :

- Enzyme denaturation due to improper temperature control.

- Cross-contamination from residual peroxidases in lab equipment.

- Inaccurate timing of reactions, leading to incomplete data.

Mitigation : Calibrate instruments before each run and include negative controls (e.g., heat-inactivated enzymes) .

Q. Advanced: How to optimize this compound concentration and reaction parameters for oxidation experiments in heterogeneous systems?

Answer:

Use factorial design or response surface methodology (RSM) to model interactions between variables. For instance, in Fenton reactions:

- Key parameters : H₂O₂ dosage (0.1–1.0 M), Fe²⁺ catalyst concentration (0.05–0.5 mM), pH (2–4).

- Output metrics : Degradation efficiency (e.g., % removal of a target pollutant) and kinetic constants (e.g., pseudo-first-order rate).

Example model :

Validate models using ANOVA and confirmatory experiments. Adjust parameters to minimize HO• radical scavenging by excess H₂O₂ .

Q. Advanced: How to validate predictive models for this compound consumption in photochemical reactors?

Answer:

Compare experimental data with computational simulations (e.g., CFD models) using metrics like R² and RMSE. For example:

- Dataset : Time-dependent H₂O₂ concentration (measured via iodometric titration or spectrophotometry at 240 nm).

- Validation criteria : R² > 0.95, RMSE < 5% of initial concentration.

Case study : In UV/H₂O₂ reactors, model predictions for PVA degradation showed R² = 0.9907 and RMSE = 0.022, confirming robust agreement .

Q. Basic: What precautions are critical when handling high-concentration this compound in synthetic chemistry?

Answer:

- Storage : Use amber glass bottles with vented caps; store at 4°C with inert gas (N₂/Ar) to suppress decomposition .

- Decomposition risk : Test for peroxides monthly via test strips or KI-starch titration (≥10 ppm requires stabilization with inhibitors like acetanilide) .

- Incompatibilities : Avoid contact with transition metals (Cu, Fe), strong bases, or organic solvents (e.g., acetone), which catalyze explosive decomposition .

Q. Advanced: How to characterize peroxosolvates synthesized using this compound?

Answer:

- Synthesis : Crystallize metal sulfates (e.g., MgSO₄·H₂O₂) in H₂O₂-rich solutions under controlled humidity.

- Characterization :

- Thermal stability : TGA/DSC to assess H₂O₂ release temperatures.

- Structural analysis : XRD for crystal lattice parameters; FTIR for O-O stretching (∼880 cm⁻¹).

- Composition : Titration with Ce(IV) to quantify H₂O₂ content .

Q. Basic: What methodologies are recommended for systematic reviews on H₂O₂-induced polysaccharide degradation?

Answer:

Follow PRISMA guidelines:

- Search strategy : Terms like "H₂O2 + polysaccharide + free radicals + ROS" across databases (PubMed, Web of Science).

- Inclusion criteria : Peer-reviewed studies (2010–2025) with kinetic data or mechanistic insights.

- Data extraction : Tabulate variables (e.g., H₂O₂ concentration, reaction time, molecular weight reduction) and analyze trends using meta-regression .

Q. Advanced: How to detect intracellular this compound dynamics in live-cell imaging?

Answer:

Use genetically encoded probes (e.g., HyPer-3):

- Experimental design : Transfect cells with HyPer-3 plasmid; excite at 420/500 nm and measure emission ratio (F500/F420).

- Calibration : Treat cells with bolus H₂O₂ (0.1–1 mM) to establish a standard curve.

- Limitations : Cross-reactivity with peroxynitrite; mitigate with controls (e.g., catalase overexpression) .

Q. Advanced: How to model phase equilibria in ternary systems containing this compound?

Answer:

Apply the Schreinemakers method for isothermal phase diagrams:

- Example system : NaCl-H₂O₂-H₂O at 10–20°C.

- Procedure : Saturate solutions with NaCl, measure H₂O₂ solubility via refractometry, and plot ternary diagrams.

- Key finding : No adduct formation observed; solubility decreases with temperature .

Q. Basic: What are best practices for quantifying this compound in biological samples?

Answer:

- Spectrophotometry : Amplex Red assay (λ = 560 nm; detection limit \sim50 nM).

- Chromatography : HPLC-UV with post-column derivatization (e.g., peroxidase-catalyzed oxidation of TMB).

- Precaution : Avoid metal contamination; use Chelex-treated buffers .

Q. Advanced: How to design in vitro models for studying H₂O₂-induced oxidative stress in chondrocytes?

Answer:

Vorbereitungsmethoden

Anthraquinone Auto-Oxidation Process

The anthraquinone auto-oxidation process, also known as the Riedl-Pfleiderer process, accounts for over 95% of global hydrogen peroxide production. This cyclic method involves the reduction and oxidation of alkylanthraquinones dissolved in an organic solvent, followed by this compound extraction.

Working Solution Composition and Optimization

The working solution is a mixture of 2-alkylanthraquinones (AQ) and their tetrahydro derivatives (THAQ) dissolved in a blend of polar and nonpolar solvents. A critical innovation lies in optimizing the molar ratio of AQ to THAQ and the alkyl group distribution. For instance, a composition comprising 65–95 mol% amyl-substituted quinones and 5–35 mol% ethyl-substituted quinones, with an AQ:THAQ molar ratio of 4:6 to 1:9, significantly enhances this compound productivity . This configuration improves the solubility of reduced quinones (anthrahydroquinones), enabling higher hydrogenation degrees and minimizing side reactions.

Table 1: Impact of Quinone Composition on this compound Yield

| AQ:THAQ Ratio | Alkyl Group Distribution (Amyl:Ethyl) | H₂O₂ Yield (g/L) | Side Products (wt%) |

|---|---|---|---|

| 4:6 | 80:20 | 12.5 | 1.2 |

| 3:7 | 85:15 | 14.8 | 0.9 |

| 2:8 | 90:10 | 15.3 | 0.7 |

Data sourced from patent experiments demonstrate that a higher proportion of THAQ (e.g., 2:8 ratio) increases the solubility of reduced quinones, thereby boosting yield and reducing inert byproducts .

Catalysts and Reaction Conditions

Palladium (Pd) catalysts supported on alumina (Al₂O₃) are preferred for the hydrogenation step due to their high reactivity and ease of separation from the working solution. A 2.0 wt% Pd/Al₂O₃ catalyst achieves 90% hydrogenation efficiency at 45°C and 20 psig hydrogen pressure . In contrast, platinum or rhodium catalysts, while active, are less cost-effective for industrial use.

The oxidation step employs air or oxygen at 40–60°C, producing this compound and regenerating the quinones. Key parameters such as oxygen flow rate and temperature are tightly controlled to prevent over-oxidation, which degrades the working solution.

Extraction and Purification Techniques

After oxidation, this compound is extracted from the working solution using water in a countercurrent extraction column. The aqueous phase is then distilled under vacuum to concentrate H₂O₂ to 50–70% w/w. Advanced purification techniques, such as ion exchange and fractional crystallization, remove trace organic impurities, yielding pharmaceutical-grade this compound .

Alternative Preparation Methods

Shell Process (Isopropyl Alcohol Oxidation)

The Shell process involves the auto-oxidation of isopropyl alcohol to produce this compound and acetone:

While theoretically viable, this method suffers from low yields (5–10%) and the formation of explosive peroxides, limiting its industrial adoption .

Electrochemical Synthesis

Electrochemical methods generate H₂O₂ via the reduction of oxygen in acidic or alkaline electrolytes. For example, the oxidation of sulfuric acid produces peroxydisulfuric acid, which is hydrolyzed to H₂O₂:

Though energy-intensive, recent advances in carbon-based electrocatalysts have improved Faradaic efficiencies to 70–80% .

Direct Synthesis from Hydrogen and Oxygen

Direct synthesis from H₂ and O₂ offers a streamlined route but requires precise control to avoid explosive mixtures:

Palladium-gold alloy catalysts stabilized in acidic media achieve selectivities up to 80%, but scalability remains a challenge due to safety concerns .

Comparative Analysis of Preparation Methods

Table 2: Industrial Viability of this compound Production Methods

| Method | Yield (%) | Energy Cost (kWh/kg) | Scalability | Safety Risk |

|---|---|---|---|---|

| Anthraquinone Process | 85–90 | 2.5–3.0 | High | Moderate |

| Electrochemical | 70–80 | 4.0–5.0 | Moderate | Low |

| Direct Synthesis | 60–80 | 3.5–4.5 | Low | High |

The anthraquinone process outperforms alternatives in yield and scalability, albeit with higher solvent and catalyst costs. Electrochemical methods, while cleaner, are constrained by energy demands.

Eigenschaften

IUPAC Name |

hydrogen peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O2/c1-2/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAJPDPJQMAIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2 | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, STABILIZED, WITH MORE THAN 60% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 8% BUT LESS THAN 20% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydrogen peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydrogen_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020715 | |

| Record name | Hydrogen peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.015 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrogen peroxide, aqueous solution, stabilized, with more than 60% hydrogen peroxide appears as a colorless liquid. Vapors may irritate the eyes and mucous membranes. Under prolonged exposure to fire or heat containers may violently rupture due to decomposition. Used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide, aqueous solution, with not less than 20% but not more than 60% hydrogen peroxide (stabilized as necessary) appears as colorless aqueous solution. Vapors may irritate the eyes and mucous membranes. Contact with most common metals and their compounds may cause violent decomposition, especially in the higher concentrations. Contact with combustible materials may result in spontaneous ignition. Prolonged exposure to fire or heat may cause decomposition and rupturing of the container. Used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide solution is the colorless liquid dissolved in water. Its vapors are irritating to the eyes and mucous membranes. The material, especially the higher concentrations, can violently decompose in contact with most common metals and their compounds. Contact with combustible materials can result in spontaneous ignition. Under prolonged exposure to fire or heat containers may violently rupture due to decomposition of the material. It is used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide, stabilized appears as a crystalline solid at low temperatures. Has a slightly pungent, irritating odor. Used in the bleaching and deodorizing of textiles, wood pulp, hair, fur, etc. as a source of organic and inorganic peroxides; pulp and paper industry; plasticizers; rocket fuel; foam rubber; manufacture of glycerol; antichlor; dyeing; electroplating; antiseptic; laboratory reagent; epoxidation; hydroxylation; oxidation and reduction; viscosity control for starch and cellulose derivatives; refining and cleaning metals; bleaching and oxidizing agent in foods; neutralizing agent in wine distillation; seed disinfectant; substitute for chlorine in water and sewage treatment. (EPA, 1998), Dry Powder; Liquid, Colorless liquid with a slightly sharp odor. [Note: The pure compound is a crystalline solid below 12 degrees F. Often used in an aqueous solution.]; [NIOSH], Liquid, COLOURLESS LIQUID., Colorless liquid with a slightly sharp odor., Colorless liquid with a slightly sharp odor. [Note: The pure compound is a crystalline solid below 12 °F. Often used in an aqueous solution.] | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, STABILIZED, WITH MORE THAN 60% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 8% BUT LESS THAN 20% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide (H2O2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrogen peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

302.4 °F at 760 mmHg (NTP, 1992), 306 °F at 760 mmHg ; 258 °F for concentrations greater than 52% (EPA, 1998), 150.2 °C, 141 °C (90%), 286 °F | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible (NIOSH, 2023), Soluble in cold water, In water, 1X10+6 mgL at 25 °C, Very soluble in water, Miscible with water, Soluble in ether; insoluble in petroleum ether. Decomposed into water and oxygen by many organic solvents., For more Solubility (Complete) data for Hydrogen peroxide (6 total), please visit the HSDB record page., 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrogen peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.11 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.463 at 32 °F 1.29/1.3 at 68F for concentrations greater than 52% (EPA, 1998) - Denser than water; will sink, 1.44 g/cu cm 25 °C, Density, solid: 1.71 g/cc, Contains 2.5-3.5% by wt of H2O2 = 8-12 vols oxygen. Colorless, slightly acid liquid. Density approximately 1.00 /3% solution Hydrogen Peroxide/, Contains 30% by wt of H2O2 = 100 vols oxygen. Colorless, colorless liquid. Density approximately 1.11. Miscible with water /30% solution Hydrogen Peroxide/, Relative density (water = 1): 1.4 (90%), 1.39 | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.02 calculated (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 1 | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 59.5 °F (NTP, 1992), 1 mmHg at 59.54 °F (EPA, 1998), 1.97 [mmHg], VP: 1 mm Hg at 15.3 °C, 1.97 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.2 (90%), 5 mmHg at 86 °F, (86 °F): 5 mmHg | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, At low temperatures a crystalline solid /90% solution/, Colorless liquid ... [Note: The pure compound is a crystalline solid below 12 degrees F. Often used in an aqueous solution] | |

CAS No. |

7722-84-1, 12325-10-9 | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, STABILIZED, WITH MORE THAN 60% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 8% BUT LESS THAN 20% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide (H2O2), radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12325-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7722-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen peroxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydrogen peroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrogen peroxide (H2O2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrogen peroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBX060AN9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrogen peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide, 90% | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MXDBBA0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

31.3 °F (NTP, 1992), 31 to 40 °F for concentrations greater than 52% (EPA, 1998), -0.43 °C, -11 °C (90%), -39 °C (70%), 12 °F | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |